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molecular formula C9H7F2NO B8717664 7,8-difluoro-3-methyl-2H-1,4-benzoxazine CAS No. 117321-74-1

7,8-difluoro-3-methyl-2H-1,4-benzoxazine

Cat. No. B8717664
M. Wt: 183.15 g/mol
InChI Key: BLQUEQUJBDELIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880926

Procedure details

In a nitrogen stream, a solution of 2.11 ml of t-butyl hypochlorite and 2 ml of ethyl acetate were added dropwise to a mixture of 1.54 g of (R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine (optical purity: 71.7% e.e., (R)), 5.21 ml of triethylamine and 9 ml of ethyl acetate while keeping the internal temperature at -52° C. over a period of about 4 minutes, and the resulting mixture was further stirred at -60° to -50° C. for 30 minutes. The reaction mixture was washed twice with 10 ml portions of 5% aqueous solution of citric acid and further with 10 ml of dilute aqueous ammonia (concentrated aqueous ammonia:water=1:4 (v/v)) and the ethyl acetate layer was dried over anhydrous magnesium sulfate. The ethyl acetate was removed under reduced pressure and the oily residue was purified over silica gel (50 g) column chromatography using chloroform (the bottom layer after shaking with concentrated aqueous ammonia) as the eluent. The solvent was removed from the eluate under reduced pressure to yield 693 mg of 7,8-difluoro-3-methyl-2H-[1,4]benzoxazine as pale yellow crystals (yield: 60.8%).
Quantity
2.11 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
5.21 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClOC(C)(C)C.[F:7][C:8]1[CH:18]=[CH:17][C:11]2[NH:12][C@H:13]([CH3:16])[CH2:14][O:15][C:10]=2[C:9]=1[F:19].C(N(CC)CC)C>C(OCC)(=O)C>[F:7][C:8]1[CH:18]=[CH:17][C:11]2[N:12]=[C:13]([CH3:16])[CH2:14][O:15][C:10]=2[C:9]=1[F:19]

Inputs

Step One
Name
Quantity
2.11 mL
Type
reactant
Smiles
ClOC(C)(C)C
Name
Quantity
1.54 g
Type
reactant
Smiles
FC1=C(C2=C(N[C@@H](CO2)C)C=C1)F
Name
Quantity
5.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was further stirred at -60° to -50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -52° C.
CUSTOM
Type
CUSTOM
Details
of about 4 minutes
Duration
4 min
WASH
Type
WASH
Details
The reaction mixture was washed twice with 10 ml portions of 5% aqueous solution of citric acid and further with 10 ml of dilute aqueous ammonia (concentrated aqueous ammonia:water=1:4 (v/v))
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethyl acetate layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue was purified over silica gel (50 g) column chromatography
STIRRING
Type
STIRRING
Details
after shaking with concentrated aqueous ammonia) as the eluent
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the eluate under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C2=C(N=C(CO2)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 693 mg
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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